Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . One common method includes the use of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation . This method is efficient, inexpensive, and environmentally friendly.
Industrial Production Methods
Industrial production of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and green chemistry principles is becoming more prevalent in industrial settings to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can be compared with other similar compounds such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but differ in their specific molecular targets and potency.
Thiazole derivatives: While thiazole derivatives share similar biological activities, methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is unique due to its combined imidazole and thiazole rings, which enhance its biological activity.
Conclusion
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
106833-38-9 |
---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(9-4-2-1-3-5-9)10-8-13-12-14(10)6-7-16-12/h1-8H |
InChI Key |
CLWPCLYBXDBPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.